4-methyl-N-Propylcathinone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-Propylcathinone (hydrochloride) is an analytical reference standard categorized as a cathinone. Cathinones are a class of compounds that are structurally similar to amphetamines and are known for their stimulant properties. This compound is primarily used in research and forensic applications .
Vorbereitungsmethoden
The synthesis of 4-methyl-N-Propylcathinone (hydrochloride) involves several steps, starting with the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methylpropiophenone with propylamine under controlled conditions to form the intermediate compound.
Hydrochloride formation: The intermediate is then reacted with hydrochloric acid to form the hydrochloride salt of 4-methyl-N-Propylcathinone.
Analyse Chemischer Reaktionen
4-methyl-N-Propylcathinone (hydrochloride) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-Propylcathinone (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cathinones in various samples.
Biology: Researchers study its effects on biological systems to understand its pharmacological properties and potential toxicological effects.
Medicine: While not used clinically, it serves as a model compound to study the effects of cathinones and related substances.
Wirkmechanismus
The mechanism of action of 4-methyl-N-Propylcathinone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of the corresponding receptors .
Vergleich Mit ähnlichen Verbindungen
4-methyl-N-Propylcathinone (hydrochloride) can be compared with other similar compounds in the cathinone class:
Methcathinone: Similar in structure but with a methyl group instead of a propyl group.
Mephedrone: Contains a 4-methyl group but differs in the side chain structure.
Bupropion: A cathinone derivative used clinically as an antidepressant and smoking cessation aid.
Eigenschaften
Molekularformel |
C13H20ClNO |
---|---|
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2-(propylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-9-14-11(3)13(15)12-7-5-10(2)6-8-12;/h5-8,11,14H,4,9H2,1-3H3;1H |
InChI-Schlüssel |
WQWVOLOENATRBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C)C(=O)C1=CC=C(C=C1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.